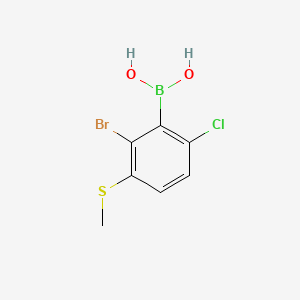
(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a tert-butyl group, a methoxymethoxy group, and a phenyl ring bonded to a boronic acid moiety, making it a valuable intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylphenol.
Methoxymethylation: The phenol group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base such as sodium hydride.
Bromination: The protected phenol is then brominated using N-bromosuccinimide (NBS) to introduce a bromine atom at the ortho position relative to the tert-butyl group.
Lithiation and Borylation: The brominated compound undergoes lithium-halogen exchange with n-butyllithium, followed by reaction with trimethyl borate to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and maximizing product purity.
化学反应分析
Types of Reactions
(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Cross-Coupling: Biaryl compounds are the major products.
Oxidation: Phenolic compounds are formed.
Substitution: The products depend on the nucleophile used.
科学研究应用
(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Boronic acids are known to inhibit serine proteases, making them useful in studying enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: Used in the production of advanced materials and polymers.
作用机制
The mechanism of action of (4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. In biological systems, boronic acids can inhibit enzymes by forming covalent bonds with active site serine residues.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and methoxymethoxy groups, making it less sterically hindered.
4-Tert-butylphenylboronic Acid: Similar structure but lacks the methoxymethoxy group.
2-Methoxymethoxyphenylboronic Acid: Similar structure but lacks the tert-butyl group.
Uniqueness
(4-(Tert-butyl)-2-(methoxymethoxy)phenyl)boronic acid is unique due to the presence of both the tert-butyl and methoxymethoxy groups, which provide steric hindrance and electronic effects that can influence its reactivity and selectivity in chemical reactions.
属性
分子式 |
C12H19BO4 |
|---|---|
分子量 |
238.09 g/mol |
IUPAC 名称 |
[4-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H19BO4/c1-12(2,3)9-5-6-10(13(14)15)11(7-9)17-8-16-4/h5-7,14-15H,8H2,1-4H3 |
InChI 键 |
YVOSBNWNBSBEGY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)C(C)(C)C)OCOC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


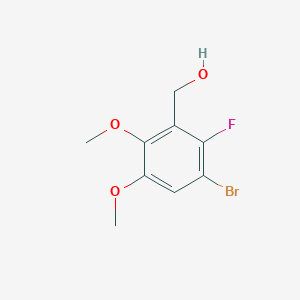
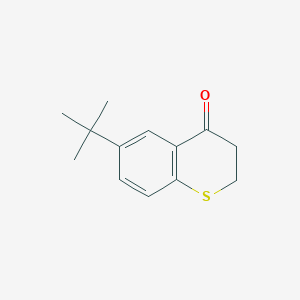
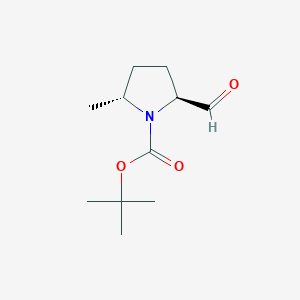

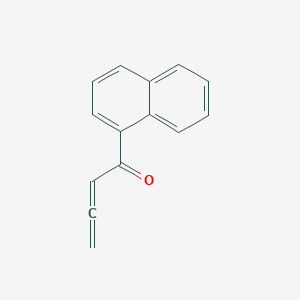

![2-[(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45R,48R,51S,54S,60R)-39-(4-carbamimidamidobutyl)-9-carbamoyl-60-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[[5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoyl]amino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]-48-(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontan-36-yl]acetic acid](/img/structure/B14023690.png)

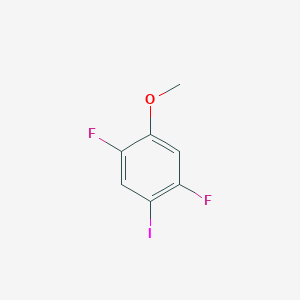

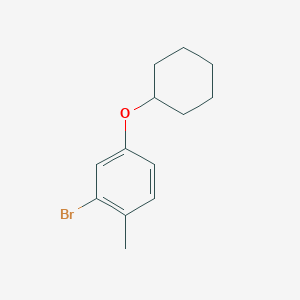
![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
